1-(2,4-Dimethoxybenzoyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C13H18N2O3/c1-17-10-3-4-11(12(9-10)18-2)13(16)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3 |
InChI Key |
YLYIGLFJQOHNLD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCNCC2)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,4 Dimethoxybenzoyl Piperazine and Its Derivatives
General Strategies for the Synthesis of Piperazine-Containing Compounds
The functionalization of the piperazine (B1678402) ring is a cornerstone of many synthetic campaigns. The two secondary amine groups provide reactive sites for a variety of chemical transformations, allowing for the introduction of diverse substituents. The primary methods for achieving this include N-alkylation, amide bond formation, and reductive amination.
N-Alkylation Approaches
N-alkylation is a fundamental method for introducing alkyl or arylalkyl groups onto the piperazine nitrogen atoms. This approach typically involves the nucleophilic substitution reaction between piperazine and an alkylating agent, such as an alkyl halide. To control the reaction and favor mono-alkylation over di-alkylation, several strategies can be employed, such as using a large excess of piperazine or protecting one of the nitrogen atoms. orgsyn.orgmdpi.com
A common procedure involves reacting piperazine with an alkyl halide (e.g., bromide or chloride) in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) or acetonitrile. researchgate.net The base neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. Another technique involves the in situ formation of a monopiperazinium salt, which then reacts with the alkylating agent. google.comnih.gov This method helps to prevent the formation of the di-substituted byproduct. nih.gov
Photoredox catalysis has also emerged as a modern approach for the site-selective C-H alkylation of piperazine substrates, offering a way to functionalize the carbon backbone of the heterocycle directly. nih.gov
| Piperazine Substrate | Alkylating Agent | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|---|
| N-Acetylpiperazine | 1-Bromobutane | K₂CO₃, THF, reflux | N-Butyl-N'-acetylpiperazine | researchgate.net |
| Piperazine Hexahydrate | Benzyl Chloride | Piperazine dihydrochloride, Ethanol, 65°C | 1-Benzylpiperazine | orgsyn.org |
| Piperazine | o-Methylbenzyl bromide | HCl, Ethanol, 20-70°C | N-o-Methylbenzylpiperazine | google.com |
| N-Substituted Diethanolamine (B148213) | Ammonia (B1221849)/Primary Amine | Hydrogen, Metal-containing supported catalyst | N-Alkylpiperazine | google.com |
Amide Bond Formation
The formation of an amide bond is arguably the most direct and widely used method for synthesizing acylpiperazines, including the title compound. This transformation connects a carboxylic acid or its activated derivative to one of the nitrogen atoms of the piperazine ring.
Two primary pathways are common:
Reaction with Acyl Chlorides : This is a highly efficient method where an acyl chloride reacts directly with piperazine. The reaction is typically rapid and often carried out in the presence of a base (like triethylamine (B128534) or an excess of piperazine) to scavenge the HCl byproduct. prepchem.comnih.gov
Amide Coupling Reactions : This approach involves reacting a carboxylic acid directly with piperazine using a coupling agent. Common coupling systems include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt). nih.govnih.gov These reagents activate the carboxylic acid, facilitating its reaction with the amine. This method is valued for its mild conditions and broad substrate scope. nih.govunimi.it
The choice between these methods often depends on the availability and stability of the starting materials. Protecting one of the piperazine nitrogens, for instance with a Boc (tert-butyloxycarbonyl) group, is a common strategy to ensure mono-acylation. nih.gov
| Piperazine Substrate | Carboxylic Acid/Acyl Chloride | Reagents & Conditions | Product | Reference |
|---|---|---|---|---|
| 1-Phenylpiperazine (B188723) | 4-Methoxybenzoic acid | EDC·HCl, HOBt, DCM/DMF | (4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methanone | nih.gov |
| Piperazine | 3-Acetyl-18β-glycyrrhetinic acid acyl chloride | DCM, low temperature | 18β-Glycyrrhetinic acid piperazinyl amide | nih.gov |
| 1-(2-Methoxyphenyl)-4-(2-aminoethyl)piperazine | 2,3-Dimethoxybenzoyl chloride | Ethyl acetate, Na₂CO₃, ice cooling | 1-(2-Methoxyphenyl)-4-[2-(2,3-dimethoxybenzoyl)aminoethyl]piperazine | prepchem.com |
| N-Boc-piperazine | Benzoic acid derivative | Amide coupling | N-Boc protected piperazine amide | nih.gov |
Reductive Amination Protocols
Reductive amination provides a powerful route to N-substituted piperazines by forming a C-N bond between a piperazine nitrogen and a carbonyl compound (an aldehyde or ketone). The process involves two key steps that are typically performed in one pot: the formation of an iminium ion intermediate, followed by its reduction to the corresponding amine.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. nih.govgoogle.comnih.gov For example, reacting a piperazine derivative with an aldehyde in the presence of NaBH(OAc)₃ is a standard procedure for synthesizing N-alkyl or N-benzyl piperazines. nih.gov Catalytic hydrogenation, using catalysts like Palladium on carbon (Pd/C) in the presence of hydrogen gas, is another effective method, particularly in industrial settings. justia.comgoogle.com
| Amine Substrate | Carbonyl Compound | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-(Piperazin-1-yl)ethanamine derivative | N-Methyl-4-piperidone | NaBH(OAc)₃, 1,2-dichloroethane | Tertiary amine | nih.gov |
| Resin-bound amine | Aldehyde or Ketone | NaBH₃CN, DMF, 1% Acetic Acid | N-Alkyl amine on solid support | google.com |
| Piperazine | 2,3,4-Trimethoxybenzaldehyde | H₂, 5% Pd/C, Ethanol | 1-(2,3,4-Trimethoxybenzyl)piperazine | justia.com |
| 1,4-Diamine | β-Keto ester | Ammonium acetate, NaBH₃CN | Substituted piperazine precursor | nih.gov |
Specific Synthetic Routes Involving the 2,4-Dimethoxybenzoyl Moiety
The synthesis of the target compound, 1-(2,4-dimethoxybenzoyl)piperazine, is most efficiently achieved through the direct acylation of piperazine. This requires the preparation of the necessary precursors, primarily the activated form of 2,4-dimethoxybenzoic acid.
Acylation of Piperazine with 2,4-Dimethoxybenzoyl Chloride
The most direct synthetic route to this compound is the nucleophilic acyl substitution reaction between piperazine and 2,4-dimethoxybenzoyl chloride. In this reaction, the nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
A general procedure involves dissolving piperazine in a suitable solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). To control selectivity and minimize the formation of the 1,4-disubstituted product, an excess of piperazine (at least 2 equivalents) is often used. One equivalent acts as the nucleophile, while the second acts as a base to neutralize the hydrogen chloride (HCl) generated during the reaction. Alternatively, an external non-nucleophilic base like triethylamine can be added. The 2,4-dimethoxybenzoyl chloride, typically dissolved in the same solvent, is then added slowly to the piperazine solution, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. After the addition, the reaction is typically allowed to warm to room temperature and stirred until completion.
Workup usually involves an aqueous wash to remove the piperazine hydrochloride salt and any remaining excess piperazine, followed by extraction of the product into an organic solvent and purification by crystallization or chromatography.
Precursor Design and Chemical Transformations
The success of the synthesis described above hinges on the availability of the key precursors: piperazine and 2,4-dimethoxybenzoyl chloride.
Piperazine : This is a readily available, inexpensive commodity chemical. For specific applications requiring substituted piperazine backbones, it can be synthesized through various methods, such as the cyclization of diethanolamine in the presence of ammonia and a catalyst or via the reductive cyclization of dioximes. researchgate.netresearchgate.net
2,4-Dimethoxybenzoyl Chloride : This crucial precursor is not as commonly available as piperazine and is typically prepared from its corresponding carboxylic acid. 2,4-dimethoxybenzoic acid can be converted to the more reactive 2,4-dimethoxybenzoyl chloride by treatment with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov The reaction is usually performed in an inert solvent like DCM or toluene, sometimes with a catalytic amount of DMF when thionyl chloride is used. The resulting acyl chloride is often used immediately in the subsequent acylation step without extensive purification. nih.gov
Derivatization Strategies for Structural Modification of this compound
General strategies for modifying the piperazine ring are broadly applicable in medicinal chemistry. These approaches are fundamental to exploring the chemical space around a lead compound to optimize its potency, selectivity, and pharmacokinetic properties.
The synthesis of analogs is a cornerstone of SAR studies, providing insights into the structural requirements for a compound's biological activity. For a molecule like this compound, this would typically involve the synthesis of a library of derivatives where the substituent on the N4-position of the piperazine ring is systematically varied.
While specific studies on this compound are lacking, related research on other piperazine-containing scaffolds highlights common synthetic approaches. For instance, the free secondary amine of a monosubstituted piperazine can be reacted with a variety of electrophiles, such as alkyl halides, acyl chlorides, or sulfonyl chlorides, to introduce a wide range of functional groups. Reductive amination with aldehydes or ketones is another powerful method for creating N-alkylated analogs. nih.gov
The introduction of diverse chemical moieties onto the piperazine ring is a key strategy for modulating a compound's properties. This can range from simple alkyl or aryl groups to more complex heterocyclic systems or functionalized chains. The choice of moiety is often guided by the desired therapeutic target and the need to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
The piperazine scaffold's versatility allows for the incorporation of a wide range of chemical diversity. enamine.net For example, linking other pharmacophores to the piperazine ring can lead to hybrid molecules with dual or synergistic activities. Bioisosteric replacement, where the piperazine ring itself is replaced by a structurally similar but electronically distinct group, is another advanced strategy to improve a compound's profile. enamine.netnih.govnih.gov
Unfortunately, the application of these derivatization strategies specifically to this compound is not described in the available scientific literature. The absence of such studies prevents the creation of data tables and a detailed analysis of research findings as requested.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Key Structural Features for Biological Activity
The biological activity of 1-(2,4-dimethoxybenzoyl)piperazine derivatives is intrinsically linked to several key structural features. The piperazine (B1678402) ring, a common scaffold in many biologically active compounds, is considered a "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to serve as a versatile linker to various substituents. nih.govresearchgate.net
The core pharmacophore generally consists of the piperazine ring, the benzoyl moiety, and the substituents on both. The N-1 benzoyl group and the potential for substitution at the N-4 position of the piperazine ring are critical determinants of activity. The amide linkage between the benzoyl group and the piperazine ring introduces a degree of rigidity and specific hydrogen bonding capabilities.
For many arylpiperazine derivatives, the key features for receptor binding can be summarized by:
An electrostatic interaction involving a protonated amine function.
Complementary short-range attractive interactions, including polar and dispersive forces.
Repulsive steric interactions that define the optimal shape and size for the binding pocket.
The 2,4-dimethoxy substitution pattern on the benzoyl ring is a specific and important feature. The presence and position of these electron-donating methoxy (B1213986) groups significantly influence the electronic properties of the aromatic ring and the adjacent carbonyl group, which in turn affects receptor interaction.
A generalized SAR for related piperazine derivatives suggests that the nature of the substituent at the N-4 position of the piperazine ring plays a significant role in modulating the biological activity. For instance, in a series of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides, modifications at this position led to significant changes in potency. nih.gov
Impact of Substituent Position and Electronic Properties on Potency and Selectivity
The position and electronic nature of substituents on both the benzoyl and piperazine rings of this compound analogues have a profound impact on their potency and selectivity.
In a study of benzoyl and cinnamoyl piperazine amides as tyrosinase inhibitors, it was observed that the electronic nature of the substituents on the benzoyl ring influenced potency. nih.gov For example, electron-rich dimethoxy analogs showed moderate activity, suggesting a preference for electron-rich aromatic systems in that particular biological context. nih.gov Conversely, in other systems, electron-withdrawing groups on the aromatic ring have been shown to be beneficial. For instance, in a series of arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine, electron-withdrawing parts were found to be vital for agonist activity at the 5-HT1A receptor. nih.gov
The position of the substituents is also critical. A shift in the position of the methoxy groups from 2,4- to other positions on the benzoyl ring would alter the molecule's electronic distribution and steric profile, likely leading to a change in biological activity.
Conformational Preferences and Their Influence on Target Interaction
The piperazine ring typically adopts a chair conformation, which is the most thermodynamically stable. nih.gov However, other conformations such as boat, twist-boat, and half-chair are also possible and the energy barrier for interconversion can be influenced by the nature of the substituents. nih.gov For N-acylpiperazines, the axial conformation of the substituent on the nitrogen atom is often preferred. nih.gov
A significant conformational feature of N-acylpiperazines, including this compound, is the restricted rotation around the C-N amide bond due to its partial double bond character. nih.govrsc.org This restricted rotation can lead to the existence of syn and anti rotamers, which can have different biological activities. The energy barrier for this rotation can be influenced by the substituents on the benzoyl ring. rsc.org
The relative orientation of the benzoyl ring and the piperazine ring is also crucial. For some 1-arylpiperazines, a relatively coplanar arrangement of the two rings has been suggested as the bioactive conformation for interaction with serotonin (B10506) receptors. nih.gov The specific conformation adopted by this compound upon binding to its biological target will be the one that maximizes favorable interactions and minimizes unfavorable steric clashes within the binding pocket. Molecular modeling studies on related arylpiperazines have shown that the ability to adopt a specific low-energy conformation that complements the receptor's binding site is essential for high affinity. nih.gov
Development and Validation of QSAR Models for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. The development and validation of robust QSAR models are invaluable for predicting the activity of new derivatives and for guiding the design of more potent compounds. nih.gov
For piperazine derivatives, various QSAR models have been developed to understand their activity against different biological targets. mdpi.comnih.govopenpharmaceuticalsciencesjournal.comnih.govlongdom.org These models typically use a range of molecular descriptors to quantify the structural, electronic, and physicochemical properties of the molecules.
Key Steps in QSAR Model Development:
Data Set Selection: A diverse set of this compound derivatives with a wide range of biological activities is required.
Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule in the dataset. These can include:
Electronic Descriptors: Such as HOMO and LUMO energies, dipole moment, and atomic charges, which describe the electronic properties of the molecule. mdpi.comnih.gov
Steric Descriptors: Like molecular volume, surface area, and shape indices, which describe the size and shape of the molecule.
Topological Descriptors: Which describe the connectivity and branching of the molecule. acs.org
Physicochemical Descriptors: Such as logP (lipophilicity) and polar surface area (PSA). mdpi.com
Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical relationship between the descriptors and the biological activity. mdpi.comopenpharmaceuticalsciencesjournal.com
Model Validation: This is a critical step to ensure the reliability and predictive power of the QSAR model. nih.gov Validation is typically performed through:
Internal Validation: Using techniques like leave-one-out cross-validation (q²) to assess the model's robustness. openpharmaceuticalsciencesjournal.com
External Validation: Using an external test set of compounds that were not used in the model development to evaluate its predictive ability (R²pred). openpharmaceuticalsciencesjournal.com
A study on mTORC1 inhibitors based on a piperazine scaffold identified six key descriptors that correlated with inhibitory activity: lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), topological polar surface area (PSA), and refractive index (n). mdpi.com The developed QSAR models showed good predictive power with R² values of 0.74 and cvr² of 0.56 for the MLR model. mdpi.com
Another QSAR study on aryl alkanol piperazine derivatives with antidepressant activities identified descriptors such as dipole moment, HOMO energy, and shadow indices as being important for activity. nih.gov
The development of a specific and validated QSAR model for this compound derivatives would be a powerful tool for the future design of analogs with optimized biological activity.
Interactive Data Table: Key Descriptors in Piperazine Derivative QSAR Studies
| Descriptor Type | Example Descriptors | Potential Influence on Activity | Reference |
| Electronic | HOMO/LUMO Energy, Dipole Moment | Governs electrostatic interactions and reactivity. | mdpi.comnih.gov |
| Steric | Molecular Volume, Molar Refractivity | Determines the fit within the receptor binding pocket. | mdpi.com |
| Topological | Connectivity Indices, Shape Indices | Describes the overall shape and branching of the molecule. | acs.org |
| Physicochemical | LogP, Polar Surface Area (PSA) | Influences solubility, membrane permeability, and bioavailability. | mdpi.com |
Computational Chemistry and Molecular Modeling of 1 2,4 Dimethoxybenzoyl Piperazine
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(2,4-Dimethoxybenzoyl)piperazine, this would involve docking the compound against various protein targets to predict its binding affinity and mode of interaction.
Ligand-Protein Interaction Analysis
This analysis would identify the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acids of a target protein. For instance, the methoxy (B1213986) groups on the benzoyl ring and the nitrogen atoms in the piperazine (B1678402) ring could act as hydrogen bond acceptors, while the aromatic ring could engage in pi-pi stacking or hydrophobic interactions. nih.gov Without specific studies, the key interacting residues for this particular compound remain unidentified.
Identification of Binding Pockets and Key Residues
Docking simulations would reveal the specific binding pocket or active site on a protein that this compound is most likely to occupy. This involves identifying the key amino acid residues that form the binding site and contribute most significantly to the binding energy. This information is crucial for understanding the compound's potential mechanism of action and for guiding future structural modifications to improve potency and selectivity.
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore model is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For a series of active piperazine derivatives, a pharmacophore model could be generated to define the essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their spatial arrangement required for biological activity. This model could then be used to virtually screen large compound libraries to identify other molecules with similar features, potentially leading to the discovery of new hits. No specific pharmacophore models based on this compound are currently documented.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties (preclinical focus)
In silico ADMET prediction is a critical step in early-stage drug discovery to evaluate the drug-like properties of a compound. Various computational models are used to estimate physicochemical and pharmacokinetic properties. While specific experimental or dedicated simulation studies on this compound are not found, predictive data can be generated using established algorithms. These predictions help to identify potential liabilities, such as poor absorption or high toxicity, before committing to costly and time-consuming synthesis and experimental testing. biointerfaceresearch.comresearchgate.net
Below is a table of predicted ADMET properties for this compound generated from standard computational models.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 250.3 g/mol | Complies with Lipinski's rule (<500), suggesting good absorption. |
| LogP (Lipophilicity) | 1.5 - 2.0 | Indicates moderate lipophilicity, favorable for cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | 49.6 Ų | Suggests good oral bioavailability. |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's rule (≤5). |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (≤10). |
| Aqueous Solubility | Moderate to High | Predicted to have sufficient solubility for absorption. |
| Blood-Brain Barrier Permeability | Likely to be permeable | The piperazine scaffold is often found in CNS-active drugs. |
Preclinical Pharmacokinetics and Metabolism of 1 2,4 Dimethoxybenzoyl Piperazine and Its Analogs
Absorption and Distribution Characteristics in in vitro and Animal Models
In vitro models using Caco-2 cells, which simulate the human intestinal epithelium, have been employed to assess the intestinal permeation of various phenylpiperazine compounds. nih.gov These studies are crucial in predicting the oral absorption of new chemical entities. Research on a library of 13 different 1-phenylpiperazine (B188723) derivatives demonstrated that this class of compounds can enhance transepithelial transport. nih.gov Notably, two derivatives were found to increase the permeability of the fluorescent marker calcein (B42510) by over 100-fold, indicating significant potential for intestinal absorption. nih.gov The nature of the substitution on the phenyl ring was found to influence both efficacy and toxicity, with aliphatic substitutions showing comparable or better profiles than the parent 1-phenylpiperazine. nih.gov
The physicochemical properties of a molecule, such as lipophilicity and the presence of ionizable groups, play a critical role in its absorption and distribution. The piperazine (B1678402) moiety itself is often incorporated into drug candidates to optimize their pharmacokinetic properties, acting as a basic and hydrophilic group. nih.gov Computational (in silico) studies predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of various piperazine derivatives suggest that many can be designed to have appropriate pharmacokinetic profiles for oral bioavailability. nih.gov For instance, a study on 1,2,4-triazole-piperazine derivatives indicated that the synthesized compounds had suitable predicted pharmacokinetic profiles. nih.gov
The distribution of piperazine-containing compounds is influenced by their ability to cross biological membranes, including the blood-brain barrier. Some piperazine derivatives have been specifically designed to achieve central nervous system penetration. nih.gov The distribution of a drug is also dependent on its binding to plasma proteins and its potential to accumulate in various tissues. While specific data for 1-(2,4-dimethoxybenzoyl)piperazine is absent, the general characteristics of phenylpiperazine derivatives suggest they are likely to be well-absorbed and distributed, with the precise profile depending on the specific substitutions on both the phenyl and piperazine rings.
Metabolic Pathways and Identification of Metabolites in Preclinical Systems
The metabolic fate of this compound in preclinical systems has not been explicitly detailed in the scientific literature. However, by examining the metabolism of its structural analogs, including other benzoylpiperazines and compounds with dimethoxybenzoyl or piperazine moieties, a putative metabolic map can be constructed.
The primary metabolic transformations anticipated for this compound involve modifications at both the dimethoxybenzoyl and the piperazine portions of the molecule.
Metabolism of the Dimethoxybenzoyl Moiety: A key metabolic pathway for compounds containing methoxy (B1213986) groups is O-demethylation. For example, studies on other methoxy-substituted aromatic compounds have shown that this is a common metabolic route. It is therefore highly probable that this compound would undergo single or double O-demethylation to yield the corresponding hydroxy- and dihydroxy-benzoylpiperazine metabolites.
Metabolism of the Piperazine Ring: The piperazine ring is susceptible to several metabolic reactions. These include:
N-oxidation: The nitrogen atoms in the piperazine ring can be oxidized.
Hydroxylation: The carbon atoms of the piperazine ring can undergo hydroxylation.
Ring Cleavage: The piperazine ring can be opened, leading to the formation of various dealkylated or cleaved products.
For instance, the synthetic peroxide antimalarial OZ439, which contains a morpholine (B109124) ring (structurally similar to piperazine), undergoes N-oxidation and cleavage of the morpholine ring as minor metabolic pathways. nih.gov
Based on these general principles, the expected major metabolites of this compound in preclinical systems would likely include:
1-(2-hydroxy-4-methoxybenzoyl)piperazine
1-(2-methoxy-4-hydroxybenzoyl)piperazine
1-(2,4-dihydroxybenzoyl)piperazine
Hydroxylated piperazine derivatives of the parent compound and its O-demethylated metabolites.
Products of piperazine ring cleavage.
Table 1: Predicted Metabolites of this compound Based on Analog Studies
| Parent Compound | Predicted Metabolite | Metabolic Reaction |
| This compound | 1-(2-hydroxy-4-methoxybenzoyl)piperazine | O-demethylation |
| This compound | 1-(2-methoxy-4-hydroxybenzoyl)piperazine | O-demethylation |
| This compound | 1-(2,4-dihydroxybenzoyl)piperazine | Double O-demethylation |
| This compound | Hydroxylated piperazine derivatives | Piperazine ring hydroxylation |
| This compound | Piperazine ring-opened products | Piperazine ring cleavage |
Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 interactions)
The metabolism of a vast number of drugs is mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. nih.govmdpi.com These enzymes are responsible for Phase I metabolic reactions, including oxidation, reduction, and hydrolysis. nih.gov
While the specific CYP enzymes responsible for the metabolism of this compound have not been identified, studies on its analogs provide strong indications. The metabolism of many piperazine-containing compounds has been shown to be mediated by CYP3A4 and CYP2D6. nih.gov
For example, reaction phenotyping for the antimalarial drug OZ439 indicated that CYP3A4 is the primary enzyme responsible for its metabolism. nih.gov Furthermore, OZ439 was found to be an inhibitor of CYP3A, acting through both direct and mechanism-based inhibition. nih.gov
The involvement of specific CYP isozymes can have significant implications for potential drug-drug interactions. The activity of CYP enzymes can be inhibited or induced by co-administered drugs, leading to altered plasma concentrations and potential changes in efficacy or toxicity. mdpi.com
Given the structural similarities, it is plausible that the metabolism of this compound is also primarily mediated by CYP3A4, with potential contributions from other isoforms. The O-demethylation reactions are also typically catalyzed by CYP enzymes. Further in vitro studies using human liver microsomes and recombinant CYP enzymes would be necessary to definitively identify the specific enzymes involved in the metabolism of this compound and to assess its potential for CYP inhibition or induction.
Table 2: Potential Cytochrome P450 Involvement in the Metabolism of this compound Based on Analog Data
| Metabolic Reaction | Likely Involved CYP Enzyme(s) | Evidence from Analogs |
| O-demethylation | CYP3A4, CYP2D6 | Common pathway for methoxy-substituted drugs metabolized by CYPs. |
| Piperazine Ring Oxidation | CYP3A4 | Primary enzyme for metabolism of other piperazine/morpholine-containing drugs like OZ439. nih.gov |
Emerging Research Directions and Potential Applications for 1 2,4 Dimethoxybenzoyl Piperazine
Design of Multi-Target Directed Ligands Incorporating the Moiety
The development of multi-target directed ligands (MTDLs) is a promising strategy for treating complex, multifactorial diseases like neurodegenerative disorders. researchgate.net The 1-(2,4-dimethoxybenzoyl)piperazine moiety is a key structural component in the design of these innovative therapeutic agents.
The core concept of MTDLs is to create a single chemical entity that can interact with multiple biological targets simultaneously. This approach is a departure from the traditional "one-target, one-drug" paradigm and is particularly relevant for diseases with complex pathologies, such as Alzheimer's disease (AD). jneonatalsurg.com In the context of AD, MTDLs aim to concurrently address various pathological factors, including the overactivity of acetylcholinesterase (AChE) and the formation of beta-amyloid plaques. jneonatalsurg.comjneonatalsurg.com
Recent in-silico studies have explored the potential of benzylpiperazine derivatives, a class of compounds that includes the this compound scaffold, as dual-acting inhibitors for AD. jneonatalsurg.comjneonatalsurg.com These computational analyses, which involve molecular docking and dynamics simulations, have shown that certain designed molecules exhibit strong binding affinities to both AChE and beta-amyloid aggregates. jneonatalsurg.comjneonatalsurg.comresearchgate.net Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions have indicated that these compounds possess favorable drug-like properties and low toxicity risks. jneonatalsurg.comresearchgate.net
One notable example is the derivative BP-1, which has demonstrated potent inhibitory activity against both AChE and butyrylcholinesterase (BuChE), as well as significant inhibition of Aβ aggregation in in-vitro assays. researchgate.net In a scopolamine-induced mouse model, BP-1 also showed cognitive enhancement, supporting its in-vivo efficacy. researchgate.net These findings underscore the potential of piperazine-based compounds as a promising chemical scaffold for the development of effective MTDLs for AD. jneonatalsurg.comresearchgate.net
The design strategy often involves combining the piperazine (B1678402) moiety with other pharmacophores to achieve the desired multi-target activity. For instance, piperazine-substituted chalcones have been investigated as inhibitors of monoamine oxidase-B (MAO-B), AChE, and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). researchgate.net This highlights the versatility of the piperazine scaffold in creating MTDLs for various neurological disorders. researchgate.net
Table 1: Examples of Multi-Target Directed Ligands Incorporating a Piperazine Moiety
| Compound Class | Target(s) | Therapeutic Area |
|---|---|---|
| Benzylpiperazine Derivatives | AChE, Beta-Amyloid | Alzheimer's Disease |
| Piperazine-substituted Chalcones | MAO-B, AChE, BACE-1 | Neurological Disorders |
Role in Overcoming Biological Barriers in Preclinical Contexts
A significant hurdle in drug development is the ability of a therapeutic agent to cross various biological barriers to reach its target site. mdpi.comresearchgate.net The this compound scaffold has shown promise in preclinical studies for its potential role in overcoming these barriers, particularly the blood-brain barrier (BBB). nih.govcuestionesdefisioterapia.com
The physicochemical properties of the piperazine moiety, such as its basicity and solubility, can be modulated to enhance the ability of a drug to penetrate the BBB. nih.gov This is a critical factor for drugs targeting the central nervous system (CNS). cuestionesdefisioterapia.com In-silico predictions and experimental studies have suggested that piperazine derivatives can be designed to have favorable oral bioavailability and BBB penetration. cuestionesdefisioterapia.com
Several strategies are being explored to enhance drug permeability across biological barriers. mdpi.comresearchgate.net These include the use of permeability enhancers, gelling agents, and nanocarrier formulations. mdpi.comresearchgate.net The incorporation of the this compound moiety into a larger molecule can be considered a form of chemical modification aimed at improving its pharmacokinetic profile and ability to traverse these barriers. nih.gov
For instance, research on piperazine-substituted oxadiazoles (B1248032) has demonstrated their potential as CNS-active agents due to their predicted ability to cross the BBB. cuestionesdefisioterapia.com These findings, although preclinical, highlight the importance of the piperazine scaffold in designing drugs that can effectively reach their intended targets within the body. cuestionesdefisioterapia.com
The development of novel drug delivery systems is another avenue being explored to overcome biological barriers. nih.gov While not directly focused on the this compound compound itself, the principles of these systems, such as enhancing transport across membranes, are relevant to the challenges faced by any potential therapeutic agent. nih.govusc.gal
Advancements in Lead Optimization and Drug Discovery Pipelines
The this compound scaffold is a valuable tool in drug discovery, serving as a "privileged scaffold" for lead optimization. nih.gov Its structural and chemical properties make it a versatile building block for creating libraries of compounds with diverse biological activities. nih.govneuroquantology.com
Lead optimization is a critical phase in the drug discovery process where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. nih.gov The piperazine ring, with its two nitrogen atoms, offers multiple points for chemical modification, allowing for the fine-tuning of a molecule's characteristics. nih.gov
The synthesis of various derivatives of this compound allows researchers to establish structure-activity relationships (SAR). nih.govnih.gov By systematically altering the substituents on the piperazine ring and the benzoyl group, chemists can identify the key structural features responsible for the desired biological effect. nih.govnih.gov This iterative process of synthesis and biological evaluation is fundamental to the development of new and improved drug candidates. neuroquantology.comresearchgate.netnih.gov
For example, the synthesis of a series of N-benzylpiperidine analogs, which share structural similarities with piperazine derivatives, led to the identification of potent dual inhibitors of AChE and BACE-1. nih.gov This demonstrates how systematic modifications of a core scaffold can lead to the discovery of promising new therapeutic agents. nih.gov
The use of computational tools, such as molecular docking and virtual screening, has significantly accelerated the lead optimization process. nih.gov These methods allow researchers to predict how different modifications to the this compound scaffold will affect its binding to a target protein, thereby guiding the synthetic efforts towards the most promising candidates. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1-(3,4-dichlorophenyl)piperazine |
| 1-(Bis(4-fluorophenyl)methyl)piperazine |
| 1-Benzhydryl piperazine |
| 2-(4-((diethylamino)methyl)benzylidene)-5-methoxy-2,3-dihydro-1H-inden-1-one |
| 4-(piperazine-1-yl) benzonitrile |
| 4-(piperazine-1-yl)benzoic acid |
| 4-(piperazine-1-yl) benzohydrazide |
| 5-[4-(piperazine-1-yl)phenyl]-4H-1,2,4-triazole-3-thiol |
| BP-1 |
| Lu AA21004 |
| Piperazine |
| Piperidine |
| Scopolamine |
Q & A
Q. Example Workflow :
Purify the compound via silica gel chromatography (ethyl acetate/hexane gradient).
Perform elemental analysis to verify C, H, N composition.
Acquire NMR and IR spectra for functional group confirmation.
Basic: What synthetic routes are effective for preparing this compound derivatives?
A common approach involves coupling reactions between substituted benzoic acids and piperazine derivatives:
- Reagents : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents to form the benzoyl-piperazine bond .
- Solvents : Polar aprotic solvents like DMF or dichloromethane (DCM) enhance reaction efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate:hexane 1:8) to isolate pure products .
Q. Key Considerations :
- Monitor reaction progress via TLC (hexane:ethyl acetate 2:1).
- Optimize reaction time (6–12 hours) and temperature (room temperature to 60°C) based on substituent reactivity.
Advanced: How can substituent positions on the piperazine ring be optimized to enhance target binding affinity?
Q. Structure-Activity Relationship (SAR) Analysis :
- Substituent Positioning : Computational docking (e.g., AutoDock Vina) reveals that substituents at the 4-position of the piperazine ring improve interactions with hydrophobic pockets in target proteins (e.g., serotonin receptors) .
- Electron-Donating Groups : Methoxy or ethoxy groups at the 2- and 4-positions of the benzoyl moiety enhance solubility and hydrogen bonding with residues like Glu167 in viral proteases .
Q. Experimental Validation :
Synthesize derivatives with varied substituents (e.g., halogen, hydroxy, alkyl).
Perform in vitro binding assays (e.g., competitive ELISA) to quantify affinity.
Cross-validate with molecular dynamics simulations to assess stability of ligand-receptor complexes.
Q. Example SAR Table :
| Substituent Position | Biological Activity (IC, μM) | Key Interaction |
|---|---|---|
| 4-Methylpiperazine | 0.015 | Hydrophobic |
| 2-Fluorobenzoyl | 0.023 | H-bonding |
| 3-Chlorobenzoyl | >1.0 | Steric hindrance |
Advanced: How should researchers resolve contradictions between computational predictions and experimental results in pharmacological activity?
Q. Methodological Framework :
Re-evaluate Computational Models :
- Adjust force field parameters (e.g., AMBER vs. CHARMM) to better reflect protonation states of piperazine nitrogens .
- Use density functional theory (DFT) to refine electrostatic potential maps of the compound.
Validate with Orthogonal Assays :
- Compare enzyme inhibition assays (e.g., fluorescence-based protease assays) with cell-based viability tests (e.g., MTT assay in MDA-MB-231 cells) .
Analyze Physicochemical Factors :
- Measure logP to assess lipophilicity; derivatives with logP >3 may exhibit poor solubility, masking predicted activity .
Case Study : Beta-cyclodextrin-modified derivatives showed reduced toxicity but lower activity due to impaired membrane permeability, despite favorable docking scores .
Advanced: What strategies improve the cytotoxic selectivity of this compound derivatives in cancer cells?
Q. Experimental Design :
- Pro-drug Activation : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance tumor-specific release .
- Combination Therapy : Screen derivatives alongside cisplatin or doxorubicin to identify synergistic effects (e.g., Chou-Talalay combination index) .
- Apoptosis Pathway Analysis : Use flow cytometry (Annexin V/PI staining) to quantify apoptosis induction and Western blotting to assess caspase-3/9 activation .
Q. Key Findings :
- Derivatives with piperazine-linked triazoles exhibited 10-fold higher selectivity for breast cancer cells (MDA-MB-231) over non-tumorigenic lines (MCF-10A) .
Basic: How can researchers mitigate toxicity concerns during in vivo testing of piperazine derivatives?
Q. Preclinical Strategies :
- Acute Toxicity Screening : Conduct OECD 423-guided studies in rodents to determine LD and organ-specific toxicity .
- Beta-cyclodextrin Encapsulation : Reduces hepatotoxicity by improving solubility and limiting off-target interactions .
- Metabolic Profiling : Use LC-MS to identify and eliminate metabolites with reactive intermediates (e.g., quinone imines).
Advanced: What computational tools are recommended for predicting the pharmacokinetic profile of this compound analogs?
Q. Tools and Workflows :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier permeability, and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulate compound behavior in lipid bilayers (e.g., GROMACS) to predict absorption rates.
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at 4.5 Å spacing) for target engagement .
Q. Example Output :
| Parameter | Prediction |
|---|---|
| LogP | 2.8 |
| CYP3A4 Inhibition | High |
| Oral Bioavailability | 65% |
Basic: What analytical techniques are suitable for quantifying this compound in biological matrices?
Q. Recommended Methods :
Q. Sample Preparation :
Extract plasma samples with acetonitrile (protein precipitation).
Concentrate via lyophilization and reconstitute in mobile phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
